Alatrofloxacin IV vs. Oral Trovafloxacin: Comparative Bioavailability and Cmax Data for PK Modeling
In a randomized crossover study comparing equivalent 200 mg trovafloxacin doses administered orally as tablets versus intravenously as alatrofloxacin infusion over 1 hour in 12 healthy fasting volunteers, the IV alatrofloxacin route produced a 45% higher mean Cmax (3.2 mg/L vs. 2.2 mg/L) and a 14% higher mean AUC (34.7 mg·h/L vs. 30.4 mg·h/L) [1]. The mean oral bioavailability of trovafloxacin was estimated at 87.6% (range 64.8-122.1%) [1]. Mean elimination half-life after both treatments was approximately 11 hours [1].
| Evidence Dimension | Pharmacokinetic parameters (Cmax, AUC) after single 200 mg dose |
|---|---|
| Target Compound Data | IV alatrofloxacin: Cmax = 3.2 mg/L; AUC = 34.7 mg·h/L |
| Comparator Or Baseline | Oral trovafloxacin: Cmax = 2.2 mg/L; AUC = 30.4 mg·h/L |
| Quantified Difference | Cmax: +45% (3.2 vs. 2.2 mg/L); AUC: +14% (34.7 vs. 30.4 mg·h/L) |
| Conditions | Randomized, two-way crossover; 12 healthy fasting volunteers; 200 mg trovafloxacin-equivalent dose |
Why This Matters
Quantified Cmax and AUC differences enable precise dose adjustment calculations when designing IV-to-oral sequential therapy research protocols.
- [1] Teng R, Liston TE, Harris SC. Oral bioavailability of trovafloxacin with and without food in healthy volunteers. J Antimicrob Chemother. 1997;39(Suppl B):87-92. PMID: 9222076 View Source
